Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
Overview
Description
Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound characterized by its pyrrolidine ring structure
Preparation Methods
The synthesis of Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are employed to attach the benzyl group to the pyrrolidine ring.
Addition of the Hydroxy Group: Hydroxylation reactions are used to introduce the hydroxy group at the desired position.
Attachment of the Methoxyphenyl Carbamoyl Moiety: This step involves carbamoylation reactions using methoxyphenyl isocyanate or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Industrial Applications: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares a similar pyrrolidine ring structure but differs in the substituents attached to the ring.
4-Hydroxy-2-quinolones: These compounds have a quinolone core structure and exhibit different biological activities compared to pyrrolidine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate (CAS Number: 1044870-39-4) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine core, which is substituted with a benzyl group and a methoxyphenyl carbamoyl moiety. This structural configuration is significant for its biological activity.
Research indicates that this compound exhibits biological activity primarily through the inhibition of cholinesterases, which are enzymes that break down neurotransmitters in the nervous system. In particular, studies have shown that it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for regulating neurotransmitter levels in synaptic clefts.
Inhibition of Cholinesterases
A study evaluated various proline-based carbamates, including this compound, for their ability to inhibit AChE and BChE. The results indicated moderate inhibitory effects against AChE, with an IC50 value suggesting a potential therapeutic application in conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Measurement | IC50 Value | Reference |
---|---|---|---|
Acetylcholinesterase Inhibition | In vitro | 46.35 µM | |
Butyrylcholinesterase Inhibition | In vitro | 28.21 µM | |
Cytotoxicity | THP-1 cell line | Insignificant |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant inhibition of AChE and BChE, with selectivity towards BChE over AChE. This selectivity could be advantageous in developing treatments for neurodegenerative diseases where BChE plays a more prominent role .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the phenyl ring significantly affect the inhibitory potency against cholinesterases. The presence of electron-donating groups enhances the inhibitory activity, suggesting that further chemical modifications could lead to more potent derivatives .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and cholinesterase enzymes. These studies help elucidate the mechanism by which this compound exerts its inhibitory effects and guide future modifications for improved efficacy .
Properties
IUPAC Name |
benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-26-17-9-7-15(8-10-17)21-19(24)18-11-16(23)12-22(18)20(25)27-13-14-5-3-2-4-6-14/h2-10,16,18,23H,11-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXVWZFGWQUJPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(CN2C(=O)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386891 | |
Record name | benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5914-96-5 | |
Record name | benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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